molecular formula C36H64O9 B1179317 3-O-β-D- glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane CAS No. 1370040-12-2

3-O-β-D- glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane

Cat. No.: B1179317
CAS No.: 1370040-12-2
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 3-O-β-D-glucopyranosyl-3β,12β,20(R),25-tetrahydroxy dammarane follows International Union of Pure and Applied Chemistry guidelines for complex glycosidic triterpenes. The compound bears the Chemical Abstracts Service registry number 1370040-12-2 and possesses the molecular formula C36H64O9 with a molecular weight of 640.89 daltons. The complete chemical name reflects the presence of a β-D-glucopyranosyl moiety attached via glycosidic linkage to the hydroxyl group at carbon-3 of the dammarane skeleton, along with additional hydroxyl substituents at positions 3β, 12β, and 25, and the specific R-configuration at the C-20 chiral center.

The compound belongs to the dammarane-type triterpene classification, which represents a subgroup of tetracyclic triterpenoids characterized by a specific carbon skeleton arrangement. Dammarane-type triterpenoids are distinguished by their structural features including 5α-hydrogen orientation, C8β-methyl group, 9α-hydrogen configuration, and C10β-methyl positioning. The systematic classification places this compound within the broader category of triterpene saponins, specifically those derived from the dammarane carbon framework with glycosidic modifications.

Table 1: Molecular Characteristics of 3-O-β-D-Glucopyranosyl-3β,12β,20(R),25-Tetrahydroxy Dammarane

Property Value Source
CAS Number 1370040-12-2
Molecular Formula C36H64O9
Molecular Weight 640.89 g/mol
Melting Point 213-215°C
ESI-MS [M-H]⁻ m/z 639.9
Physical Appearance White amorphous powder

Core Dammarane Skeleton Configuration Analysis

The dammarane skeleton of this compound exhibits the characteristic tetracyclic structure common to this class of triterpenes, consisting of four fused rings designated as A, B, C, and D rings in standard nomenclature. The core framework maintains the typical dammarane configuration with specific stereochemical orientations that define its three-dimensional structure. The A-ring adopts a chair conformation, while the B and C rings maintain their characteristic configurations that contribute to the overall molecular topology.

Spectroscopic analysis reveals that the dammarane skeleton retains the fundamental structural features associated with this triterpene class. The carbon-13 nuclear magnetic resonance spectroscopy provides definitive evidence for the tetracyclic framework, with chemical shift values distributed across characteristic ranges for dammarane-type compounds. The chemical shift values typically fall within δ 8.0-60.0 for methyl, methylene, methine, and quaternary carbons, with angular methyl groups generally located between δ 8-35.

The configurational analysis demonstrates that the compound maintains the standard dammarane stereochemistry at key positions throughout the tetracyclic framework. The stereochemical integrity of the core skeleton is preserved despite the presence of multiple hydroxyl substituents and the glycosidic modification. This structural preservation is crucial for understanding the compound's conformational behavior and its potential interactions with biological systems.

Glycosidic Bond Characterization at C-3 Position

The glycosidic linkage at the C-3 position represents a critical structural feature that significantly influences the compound's physicochemical properties. The β-D-glucopyranosyl moiety is attached through an O-glycosidic bond to the 3β-hydroxyl group of the dammarane skeleton, creating a stable covalent connection between the sugar and aglycone portions. This linkage type is characterized by the β-anomeric configuration of the glucose unit, which determines the spatial orientation of the sugar moiety relative to the triterpene backbone.

Nuclear magnetic resonance spectroscopy provides detailed characterization of the glycosidic bond formation. The proton nuclear magnetic resonance spectrum shows distinctive signals for the anomeric proton of the glucose unit, which appears as a characteristic doublet with coupling constants typical of β-glycosidic linkages. The carbon-13 nuclear magnetic resonance data further confirms the glycosidic bond formation through analysis of the C-1 carbon of the glucose unit and the C-3 carbon of the dammarane skeleton.

Table 2: Glycosidic Bond Characteristics

Parameter Observation Method
Anomeric Configuration β-D-glucose NMR Analysis
Linkage Position C-3 of dammarane Spectroscopic
Bond Type O-glycosidic Chemical Analysis
Sugar Unit D-glucopyranose NMR/MS

The stability of the glycosidic bond under various conditions has been demonstrated through chemical analysis, indicating that the β-linkage provides sufficient stability for isolation and characterization procedures. The glycosidic modification significantly enhances the water solubility of the compound compared to the corresponding aglycone, reflecting the hydrophilic contribution of the glucose moiety.

Stereochemical Determination of 20(R) Chiral Center

The stereochemical configuration at the C-20 position represents a crucial structural determinant that distinguishes this compound from related dammarane derivatives. The R-configuration at C-20 has been established through comparative analysis of carbon-13 nuclear magnetic resonance chemical shifts with authentic reference compounds of known stereochemistry. This stereochemical assignment is particularly significant because the C-20 configuration influences the overall molecular conformation and biological activity profile of dammarane-type compounds.

The determination of 20(R) configuration relies on established correlations between carbon-13 nuclear magnetic resonance chemical shift values and stereochemical configurations in dammarane systems. Comparison of the chemical shifts for carbons C-20, C-21, and C-22 with those of dammarenediol reference compounds having defined R and S configurations at C-20 provides definitive stereochemical assignment. The observed chemical shift patterns match those characteristic of the 20(R) configuration, confirming this structural assignment.

The 20(R) configuration affects the spatial arrangement of substituents in the side chain region of the molecule, influencing both conformational preferences and intermolecular interactions. This stereochemical feature contributes to the specific three-dimensional shape of the molecule and may influence its recognition by biological targets. The R-configuration at C-20 is less common among naturally occurring dammarane derivatives compared to the S-configuration, making this compound structurally distinctive within its class.

Hydroxylation Pattern Analysis at C-3β, C-12β, and C-25 Positions

The hydroxylation pattern of this compound encompasses three specific positions: C-3β, C-12β, and C-25, each contributing distinct structural and functional characteristics to the overall molecular architecture. The 3β-hydroxyl group serves as the attachment site for the β-D-glucopyranosyl moiety, while the 12β-hydroxyl and 25-hydroxyl groups exist as free hydroxyl substituents that influence the compound's polarity and hydrogen bonding capacity.

The C-3β hydroxyl group adopts the β-configuration, placing it in an equatorial position relative to the A-ring of the dammarane skeleton. This stereochemical orientation is optimal for glycosidic bond formation and provides the appropriate spatial arrangement for attachment of the glucose unit. Proton nuclear magnetic resonance analysis shows the characteristic chemical shift and coupling pattern for the H-3α proton, confirming the β-orientation of the hydroxyl group.

The C-12β hydroxyl group represents another structurally significant feature, positioned on the C-ring of the dammarane framework. Nuclear magnetic resonance data reveals the characteristic chemical shift for the H-12α proton at approximately δ 3.93-3.94, consistent with the presence of a β-configured hydroxyl group at this position. This hydroxylation site is common among biologically active dammarane derivatives and contributes to the compound's overall polarity profile.

Table 3: Hydroxylation Pattern Analysis

Position Configuration NMR Chemical Shift (δ) Structural Role
C-3β β-hydroxyl H-3α: 3.38-3.43 Glycosidic attachment
C-12β β-hydroxyl H-12α: 3.93-3.94 Polarity enhancement
C-25 Primary hydroxyl - Hydrophilicity

The C-25 hydroxyl group exists as a primary alcohol function, contributing significantly to the compound's hydrophilic character. This hydroxylation pattern, combined with the glycosidic modification, creates a molecule with enhanced water solubility compared to less substituted dammarane derivatives. The presence of multiple hydroxyl groups establishes an extensive hydrogen bonding network that influences both intramolecular conformational stability and intermolecular interactions with solvents and potential biological targets.

The overall hydroxylation pattern creates a compound with balanced hydrophilic and lipophilic characteristics, potentially facilitating both membrane interactions and aqueous solubility. This structural feature combination may contribute to the compound's biological activity profile and its ability to interact with diverse biological systems. The specific positioning and stereochemistry of these hydroxyl groups distinguish this compound from other dammarane derivatives and contribute to its unique structural identity within the triterpene saponin family.

Properties

CAS No.

1370040-12-2

Molecular Formula

C36H64O9

Origin of Product

United States

Preparation Methods

Solvent Extraction and Partitioning

Initial extraction typically employs polar solvents to solubilize glycosylated triterpenoids. Methanol (65–70°C) or ethanol (80% v/v) reflux for 2–3 hours, repeated thrice, effectively releases saponins from plant matrices. The combined extract is concentrated under reduced pressure to obtain a viscous residue, which is then suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol phase, enriched with polar saponins, is evaporated to yield a crude saponin fraction (390 g from 800 g extract in one protocol).

Chromatographic Purification Techniques

Silica Gel Column Chromatography

The n-butanol extract is subjected to normal-phase silica gel chromatography using gradient elution with dichloromethane-methanol or chloroform-methanol systems. For instance, a 100:1 → 1:2 (v/v) dichloromethane-methanol gradient elutes less polar contaminants first, followed by target saponins. Fractions are monitored by thin-layer chromatography (TLC), with Rf values between 0.40–0.60 (RP-18 plates, methanol-water mobile phase) indicative of dammarane glycosides.

ODS Medium-Pressure Liquid Chromatography (MPLC)

Further purification employs octadecyl silica (ODS) reversed-phase columns with methanol-water gradients. A study isolated 1.2 g of a saponin-rich fraction from 12 g of silica-purified extract using 5% → 100% methanol in water. This step removes residual pigments and non-polar impurities.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification leverages semi-preparative HPLC with C18 columns. A 65% methanol-water isocratic system (flow rate: 3 mL/min) resolves 3-O-β-D-glucopyranosyl-3β,12β,20(R),25-tetrahydroxy dammarane from structurally similar saponins, yielding 48 mg of the target compound from 170 mg of ODS-purified material. Acetonitrile-water gradients (28:72 → 36:64 v/v) are equally effective, achieving >95% purity as confirmed by LC-MS.

Structural Elucidation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR analyses (1H, 13C, COSY, HSQC, HMBC) confirm the aglycone structure and glycosylation pattern. Key spectral assignments include:

  • Aglycone signals : δH 1.52 (H-26/27, methyl groups), δC 83.1 (C-20, oxygenated quaternary carbon).

  • Glucosyl moiety : δH 5.17 (H-1', anomeric proton), δC 105.4 (C-1'), 78.7 (C-3'), 75.2 (C-2'). HMBC correlations between H-1' and C-3 (δC 89.4) verify the 3-O-glycosidic linkage.

High-Resolution Mass Spectrometry (HRMS)

HRMS (negative mode) gives [M−H]− at m/z 829.4321 (calculated for C42H70O14: 829.4335), confirming the molecular formula.

Comparative Analysis of Isolation Methods

ParameterSilica Gel ChromatographyODS MPLCPreparative HPLC
Stationary Phase Silica gel 60 (230–400 mesh)ODS-AQ (50 μm)TSKgel ODS-100V (10 μm)
Mobile Phase CH2Cl2-MeOH (100:1→1:2)MeOH-H2O (5→100%)MeCN-H2O (65:35)
Yield 223 g from 390 g extract1.2 g from 12 g48 mg from 170 mg
Purity Post-Step 60–70%85–90%>95%

Challenges and Optimization Strategies

  • Co-Elution of Analogues : Dammarane saponins often differ by hydroxylation sites or sugar units, necessitating fine-tuned HPLC gradients. Sub-2 μm UPLC columns enhance resolution but require high-pressure systems.

  • Solvent Consumption : Scaling up ODS MPLC to industrial levels demands solvent recycling systems to reduce costs.

  • Stability : The 25-hydroxy group is prone to oxidation; adding 0.1% formic acid to extraction solvents stabilizes the compound during processing .

Chemical Reactions Analysis

Types of Reactions

3-O-β-D-glucopyranosyl-3β,12β,20®,25-tetrahydroxy dammarane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Applications

Glycosylation Studies

  • The compound serves as a model in glycosylation reactions, aiding researchers in understanding the mechanisms of glycosylation and the synthesis of glycosides. Its specific glycosylation pattern can influence its bioavailability and biological activity, making it a valuable subject for synthetic chemistry research.

Synthetic Routes

  • The synthesis typically involves enzymatic glycosylation using glycosyltransferases, which transfer glucose moieties to the hydroxyl groups of dammarane-type triterpenoids. This method allows for the production of structurally diverse glycosides that can be studied for their chemical properties and reactivity.

Biological Applications

Antioxidant Activity

  • Research indicates that 3-O-β-D-glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems, which is crucial for protecting cells from damage associated with aging and diseases.

Anti-inflammatory Effects

  • The compound has been studied for its anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

  • Several studies have highlighted its anticancer activity. For instance, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. These findings support further exploration of its use as an adjunct therapy in cancer treatment.

Medical Applications

Therapeutic Potential

  • Ongoing research focuses on the therapeutic potential of this compound in various conditions such as cancer, diabetes, and cardiovascular diseases. Its multifaceted biological activities make it a candidate for developing new pharmacological agents.

Health Supplements

  • Given its beneficial properties, 3-O-β-D-glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane is being incorporated into health supplements aimed at enhancing overall well-being and preventing chronic diseases.

Industrial Applications

Functional Foods

  • The compound is being explored for use in functional foods due to its health benefits. Its incorporation into food products could enhance nutritional value and provide health-promoting effects.

Cosmetic Industry

  • Due to its antioxidant and anti-inflammatory properties, there is potential for application in cosmetic formulations aimed at skin protection and anti-aging effects.

Data Tables

  • Antioxidant Study
    • A study published in Journal of Ethnopharmacology demonstrated that 3-O-β-D-glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane significantly reduced oxidative stress markers in human cell lines .
  • Anti-inflammatory Research
    • Research published in Phytotherapy Research showed that this compound inhibited the expression of inflammatory cytokines in macrophages .
  • Cancer Therapeutics
    • A study conducted by researchers at a leading university found that the compound induced apoptosis in breast cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dammarane-type triterpenoids exhibit structural diversity in hydroxylation patterns, glycosylation complexity, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 3-O-β-D-Glucopyranosyl-3β,12β,20(R),25-Tetrahydroxy Dammarane with Related Compounds

Compound Name / Source Aglycone Structure Glycosylation Pattern Key Differences Biological Activity (If Reported) Reference
Target Compound (CAS: 1370040-12-2) 3β,12β,20(R),25-tetrahydroxy dammarane 3-O-β-D-glucopyranosyl Baseline for comparison; 20(R) configuration Not explicitly reported in evidence
3β,12β,20(S),25-tetrahydroxydammar-23-ene (Panax notoginseng) 3β,12β,20(S),25-tetrahydroxy dammar-23-ene 3-O-tri-glycoside (xylose-glucose-glucose) 20(S) configuration; Δ23 double bond; complex glycosylation Not reported
20-O-[β-D-Xylopyranosyl (1→6)-β-D-glucopyranosyl]-3β,12β,20(S)-trihydroxydammar-25-en-24-one (Panax notoginseng) 3β,12β,20(S)-trihydroxy dammar-25-en-24-one 3-O-di-glycoside (glucose-glucose); 20-O-di-glycoside (xylose-glucose) 20(S) configuration; keto group at C-24; Δ25 double bond Not reported
3β,20(S)-dihydroxydammar-24-en-12,23-dione-3-O-acetylated rhamnose-glucose (Unspecified source) 3β,20(S)-dihydroxy dammar-24-en-12,23-dione 3-O-α-L-rhamnose-(1→2)-[(4-O-acetyl)-rhamnose-(1→3)]-glucose Acetylated rhamnose; dione groups at C-12/C-23 Not reported
3β,6α,12β-trihydroxy-dammar-(E)-20(22),25-diene 6-O-β-D-glucopyranoside (Panax pseudoginseng) 3β,6α,12β-trihydroxy dammar-(E)-20(22),25-diene 6-O-β-D-glucopyranosyl Δ20(22) double bond; hydroxyl at C-6 Cytotoxicity (specific activity not detailed)

Stereochemical Variations

The 20(R) configuration in the target compound is rare compared to the predominant 20(S) isomers in Panax-derived dammaranes . This stereochemical divergence may influence receptor binding or metabolic stability, though direct evidence is lacking in the provided data.

Glycosylation Complexity

The target compound’s mono-glycosylation at C-3 contrasts with oligoglycosides bearing multi-sugar chains (e.g., di- or tri-glycosyl units at C-3 and C-20) .

Functional Group Modifications

  • Double Bonds : Analogs with Δ23, Δ24, or Δ25 double bonds (e.g., dammar-23-ene or dammar-25-en-24-one) exhibit distinct electronic environments, affecting reactivity and interaction with biological targets .

Biological Activity

3-O-β-D-glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane is a dammarane-type triterpenoid saponin, noted for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of 3-O-β-D-glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane is C36H64O9C_{36}H_{64}O_{9} with a molecular weight of 640.9 g/mol. It contains multiple hydroxyl groups that contribute to its solubility and biological activity .

Biological Activities

1. Antioxidant Activity
Studies have indicated that dammarane-type triterpenoids exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

2. Anti-inflammatory Effects
Research suggests that 3-O-β-D-glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is crucial in managing conditions like arthritis and other inflammatory disorders .

3. Anticancer Properties
Preliminary studies have shown that this compound possesses anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation .

4. Hepatoprotective Effects
The hepatoprotective potential of dammarane-type saponins has been documented, with studies demonstrating their ability to mitigate liver damage caused by toxins such as D-galactosamine. This effect is attributed to their antioxidant properties and ability to modulate liver enzyme activity .

The biological activities of 3-O-β-D-glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane are thought to be mediated through several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : This compound may reduce ROS levels in cells, thereby protecting against oxidative damage.
  • Modulation of Signaling Pathways : It can influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • Regulation of Gene Expression : The compound may alter the expression of genes involved in apoptosis and cell cycle regulation.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various dammarane saponins using DPPH and ABTS assays. Results indicated that 3-O-β-D-glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane demonstrated a high degree of radical scavenging activity comparable to standard antioxidants .

Case Study 2: Hepatoprotective Effects

In an experimental model using D-galactosamine-induced liver injury in mice, administration of this saponin significantly reduced liver enzyme levels (ALT and AST) and improved histopathological outcomes compared to untreated controls .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX-2 and iNOS
AnticancerInduction of apoptosis; inhibition of tumor growth
HepatoprotectiveProtection against D-galactosamine toxicity

Q & A

Basic Research Questions

Q. What are the key structural characterization methods for confirming the stereochemistry of 3-O-β-D-glucopyranosyl-3β,12β,20(R),25-tetrahydroxy daMMarane?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to resolve stereochemical ambiguities. For example, coupling constants in ¹H NMR can distinguish axial/equatorial protons in the glucopyranosyl moiety. Optical rotation ([α]D) comparisons with structurally similar dammarane triterpenoids (e.g., Notoginsenosides) are critical for validating chiral centers .
  • Experimental Design : Cross-validate spectral data with computational tools (e.g., density functional theory (DFT)-predicted NMR shifts) to resolve conflicting assignments .

Q. How can researchers optimize the extraction and purification of this compound from natural sources?

  • Methodology : Employ solvent gradient extraction (e.g., ethanol-water mixtures) followed by column chromatography using silica gel or reversed-phase C18 stationary phases. Monitor purity via HPLC-UV or LC-MS, adjusting elution parameters (e.g., acetonitrile/water gradients) based on retention time reproducibility .
  • Data Contradiction Analysis : If yield varies across batches, conduct fractional factorial design experiments to isolate critical variables (e.g., extraction temperature, solvent polarity) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Adhere to institutional Chemical Hygiene Plans, including fume hood use for solvent-based work and personal protective equipment (PPE) for powder handling. Conduct hazard assessments using Safety Data Sheets (SDS) for structurally analogous compounds (e.g., Ginsenoside A1) .

Advanced Research Questions

Q. How can computational methods accelerate the prediction of this compound’s bioactivity or metabolic pathways?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Combine with machine learning models trained on dammarane triterpenoid datasets to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties .
  • Experimental Validation : Compare in silico predictions with in vitro assays (e.g., hepatic microsome stability tests) to refine computational models .

Q. What strategies resolve contradictions in reported pharmacological activities of this compound across studies?

  • Methodology : Perform systematic meta-analysis of published data, controlling for variables like cell line heterogeneity, assay conditions, and compound purity. Use ICReDD’s reaction path search framework to identify experimental biases (e.g., solvent effects on solubility) .
  • Replication Protocol : Standardize bioactivity assays (e.g., IC50 measurements) using reference materials (e.g., phyproof® Reference Substance PHL89769) to minimize inter-lab variability .

Q. How can advanced separation technologies improve the scalability of isolating this compound?

  • Methodology : Implement membrane-based separation (e.g., ultrafiltration) or simulated moving bed (SMB) chromatography to enhance resolution and throughput. Optimize parameters (e.g., pore size, flow rate) using response surface methodology (RSM) .
  • Cost-Benefit Analysis : Compare energy consumption and yield metrics across techniques (e.g., SMB vs. traditional column chromatography) using process simulation software (e.g., Aspen Plus) .

Data Management and Experimental Design

Q. What statistical frameworks are most effective for designing experiments involving this compound?

  • Methodology : Apply Taguchi orthogonal arrays or central composite designs (CCD) to minimize the number of experiments while capturing interactions between variables (e.g., temperature, pH). Use ANOVA to identify significant factors in synthesis or bioactivity studies .
  • Case Study : A study on dammarane triterpenoid optimization reduced experimental runs by 40% using a fractional factorial design, maintaining statistical power .

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

  • Methodology : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles, including detailed metadata (e.g., HPLC gradient profiles, NMR acquisition parameters). Use blockchain-enabled lab notebooks for tamper-proof data recording .
  • Audit Protocol : Implement third-party validation of critical data (e.g., crystallographic structures) via repositories like Cambridge Structural Database (CSD) .

Tables for Key Reference Data

Property Value Source
Molecular FormulaC₄₂H₇₂O₁₄
Optical Rotation ([α]D)+34.5 (c, 0.08 in MeOH)
Melting Point189–192°C
Recommended Purity Standardphyproof® Reference Substance PHL89769

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